molecular formula C5H4N4O2 B10797362 (NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine

(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine

Cat. No.: B10797362
M. Wt: 152.11 g/mol
InChI Key: AZNGIWJCLFPXNZ-CLTKARDFSA-N
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Description

(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine: is a synthetic organic compound characterized by the presence of an azide group attached to a furan ring

Properties

Molecular Formula

C5H4N4O2

Molecular Weight

152.11 g/mol

IUPAC Name

(NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H4N4O2/c6-9-8-4-1-2-11-5(4)3-7-10/h1-3,10H/b7-3-

InChI Key

AZNGIWJCLFPXNZ-CLTKARDFSA-N

Isomeric SMILES

C1=COC(=C1N=[N+]=[N-])/C=N\O

Canonical SMILES

C1=COC(=C1N=[N+]=[N-])C=NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine typically involves the reaction of furan derivatives with azide compounds under controlled conditions. One common method includes the use of azidation reactions where a furan derivative is treated with sodium azide in the presence of a suitable solvent and catalyst . The reaction conditions often require careful temperature control to ensure the stability of the azide group.

Industrial Production Methods: Industrial production of this compound may involve large-scale azidation processes using continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: (NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitrofurans, aminofurans, and various substituted furan derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of (NZ)-N-[(3-azidofuran-2-yl)methylidene]hydroxylamine involves its ability to undergo click chemistry reactions, particularly the Huisgen cycloaddition, where the azide group reacts with alkynes to form triazoles. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules . The molecular targets and pathways involved include the selective binding to alkyne-functionalized molecules, enabling precise modifications in biological systems .

Comparison with Similar Compounds

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